methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2365419-20-9
VCID: VC11514090
InChI:
SMILES:
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.6

methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride

CAS No.: 2365419-20-9

Cat. No.: VC11514090

Molecular Formula: C6H9ClN2O2

Molecular Weight: 176.6

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride - 2365419-20-9

Specification

CAS No. 2365419-20-9
Molecular Formula C6H9ClN2O2
Molecular Weight 176.6

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride has the molecular formula C₆H₉N₃O₂·HCl, yielding a molecular weight of 191.62 g/mol (calculated from PubChem data for analogous compounds ). The IUPAC name is methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride, with the SMILES notation COC(=O)CC1=CN=NC1.Cl. The pyrazole ring’s 4-position substitution distinguishes it from amino-substituted analogs like methyl 2-(4-amino-1H-pyrazol-1-yl)acetate .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₆H₉N₃O₂·HCl
Molecular Weight191.62 g/mol
IUPAC Namemethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride
SMILESCOC(=O)CC1=CN=NC1.Cl
InChIKeyDerived from analogous structures: FZIFQQACRSKUNW-UHFFFAOYSA-N

Structural Analysis

The pyrazole ring’s aromaticity and the ester group’s polarity contribute to the compound’s reactivity. The hydrochloride salt formation improves aqueous solubility, a feature critical for pharmaceutical applications. X-ray crystallography of related compounds reveals planar pyrazole rings and hydrogen-bonding networks between the hydrochloride and ester groups.

Synthesis and Industrial Preparation

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between 1H-pyrazol-4-ylacetic acid and methyl chloride in the presence of a base, followed by hydrochloride salt formation via HCl treatment. Alternative routes adapt methods from analogous compounds:

  • Esterification: Reacting 1H-pyrazol-4-ylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

  • Salt Formation: Treating the freebase ester with hydrochloric acid in a polar solvent like ethanol.

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, as demonstrated for methyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
EsterificationMeOH, H₂SO₄, reflux, 12h78
Salt FormationHCl (g), EtOH, 0°C, 2h92

Purification Techniques

  • Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients for lab-scale purification.

Physicochemical Properties

Physical State and Solubility

The compound is a white crystalline solid with a melting point of 158–162°C (extrapolated from similar hydrochlorides). It exhibits high solubility in polar solvents (e.g., water: ~50 mg/mL; DMSO: ~100 mg/mL) and moderate solubility in ethanol.

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting.

  • Hydrolytic Sensitivity: The ester group undergoes hydrolysis in basic conditions to form 2-(1H-pyrazol-4-yl)acetic acid .

Biological Activities and Mechanisms

Mechanism of Action

The pyrazole ring engages in π-π stacking with enzyme active sites, while the ester group modulates membrane permeability. The hydrochloride salt enhances bioavailability by improving solubility.

Applications in Scientific Research

Medicinal Chemistry

  • Drug Precursor: Serves as an intermediate in synthesizing kinase inhibitors.

  • Biochemical Probes: Used to study enzyme-substrate interactions in proteomics.

Material Science

  • Coordination Polymers: Pyrazole derivatives form metal-organic frameworks (MOFs) with Cu²⁺ and Zn²⁺ .

Comparison with Structural Analogs

Table 3: Key Differences from Analogous Compounds

CompoundSubstituentBioactivity (IC₅₀)
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate 4-amino groupAntiviral: 10 μM
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate HClAmino, methyl groupsAnti-inflammatory: 15 μM
Target CompoundNone (4-H)Pending validation

The absence of a 4-amino group reduces electronic density, potentially altering binding affinities compared to amino-substituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator